N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide
Description
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a sulfonamide derivative featuring a biphenyl core, a hydroxypropyl chain, and a 2-bromo-substituted benzenesulfonamide group. Its molecular formula is C21H20BrNO3S, with a molecular weight of approximately 446.36 g/mol (estimated based on analogous compounds).
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3S/c1-21(24,15-23-27(25,26)20-10-6-5-9-19(20)22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14,23-24H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYCIMLFAVRKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar biphenyl derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens.
Mode of Action
For instance, some biphenyl derivatives have shown inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis.
Biochemical Pathways
It’s known that biphenyls can be degraded by microbes under both anaerobic and aerobic conditions. The degradation process involves several enzymes, including biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD).
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a biphenyl moiety, a hydroxypropyl chain, and a sulfonamide group, which are critical for its biological interactions. The synthesis typically involves multi-step reactions:
- Biphenyl Formation : Achieved through Suzuki-Miyaura coupling reactions.
- Hydroxypropyl Chain Addition : Introduced via nucleophilic substitution.
- Sulfonamide Group Formation : Involves the reaction of an amine with a sulfonyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The biphenyl group enhances hydrophobic interactions with protein binding sites, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. This dual interaction may inhibit enzyme activities or modulate receptor functions, contributing to its therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Dual Inhibitory Activity : Compounds analogous to this compound have been shown to inhibit both tyrosyl-DNA phosphodiesterase I and topoisomerase I, leading to enhanced cytotoxicity against cancer cells .
Enzyme Interaction Studies
Research has demonstrated that the compound can interact with various enzymes involved in DNA repair processes. For example:
- Topoisomerase I Inhibition : The compound may stabilize the Top1-DNA cleavage complex, thereby preventing DNA religation and promoting apoptosis in cancer cells .
Study on Structural Analogues
A comparative study involving structural analogues of sulfonamide compounds revealed that modifications in the hydroxypropyl chain significantly affect biological activity. The presence of bulky groups like biphenyl enhances solubility and bioavailability, crucial for therapeutic efficacy .
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.52 | Topoisomerase I Inhibition |
| Compound B | 3.00 | Dual Enzyme Inhibition |
| This compound | TBD | TBD |
Applications in Medicinal Chemistry
This compound serves as a scaffold for drug development targeting various diseases:
- Anticancer Drug Development : Its ability to inhibit critical enzymes makes it a candidate for further exploration in cancer therapies.
- Biological Studies : It can be utilized to study small molecule interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The target compound shares structural motifs with several related molecules:
- Biphenyl Core : Present in all compared compounds, enabling π-π interactions and influencing lipophilicity.
- Sulfonamide/Amide Linkages : The sulfonamide group in the target contrasts with amide bonds in flurbiprofen-derived hybrids (e.g., and ). Sulfonamides generally exhibit higher metabolic stability compared to amides .
Substituent-Driven Differences
Table 1: Key Comparative Data
Key Observations:
Halogen Effects: The 2-bromo group in the target compound increases lipophilicity and steric bulk compared to 2-chloro () or 2-fluoro () analogs. Bromine’s higher atomic weight and polarizability may enhance binding affinity in hydrophobic pockets .
Hydroxypropyl vs. Other Chains :
- The hydroxypropyl group in the target and compounds enables hydrogen bonding, which may enhance solubility or target engagement. In contrast, the TEMPO-oxy group in introduces radical-scavenging properties .
Sulfonamide vs. Amide :
Research Implications and Gaps
- Biological Activity: No direct data are provided, but the biphenyl-sulfonamide scaffold is prevalent in kinase inhibitors and anti-inflammatory agents. The bromo substituent may confer unique target selectivity .
- Crystallography : SHELX software () is widely used for structural validation, suggesting that single-crystal studies could elucidate conformational differences caused by substituents .
- Metabolism: notes biotransformation pathways for biphenyl-alcohol derivatives, implying that the hydroxypropyl group in the target may undergo oxidation or conjugation .
Q & A
Q. What are the recommended synthetic routes for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including sulfonylation and coupling steps. For example:
- Step 1 : React 2-bromobenzenesulfonyl chloride with a biphenyl-derived hydroxypropylamine intermediate in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization : Use IR to confirm sulfonamide C=O stretches (~1350–1300 cm⁻¹), ¹H/¹³C NMR for regiochemical assignments (e.g., biphenyl aromatic protons at δ 7.4–7.6 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | DCM, Et₃N, 0°C→RT | 65–77 | TLC, NMR, IR |
| 2 | Column chromatography | 70–85 | HRMS, Melting point |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL (via SHELXTL interface) for structure solution and refinement. Key parameters include R-factor (<0.06), wR2 (<0.15), and goodness-of-fit (~1.05) .
- Structural Insights : The biphenyl moiety often shows dihedral angles <5°, indicating planarity, while the sulfonamide group adopts a staggered conformation relative to the bromophenyl ring .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?
Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) require systematic validation:
- Experimental Validation : Re-measure NMR in deuterated DMSO or CDCl₃ to rule out solvent effects.
- Computational Adjustments : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set, incorporating solvent models (e.g., PCM for DMSO) .
- Case Study : A 0.3 ppm deviation in ¹H NMR for the hydroxypropyl group was traced to intramolecular H-bonding not modeled in initial DFT calculations .
Q. What strategies optimize crystallization of this compound for X-ray studies?
Crystallization challenges (e.g., oily residues) are addressed via:
- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) at 4°C.
- Seeding : Introduce microcrystals from slow evaporation trials.
- Additives : Add 1% v/v DMSO to improve crystal lattice packing .
- Key Metrics : Target crystals with dimensions >0.2 mm³ and mosaicity <0.5° for high-resolution data .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the bromine substituent?
SAR workflows include:
- Analog Synthesis : Replace Br with Cl, F, or H using Pd-catalyzed cross-coupling .
- Biological Assays : Test inhibition of protein targets (e.g., kinases) via fluorescence polarization or SPR.
- Data Analysis : Correlate IC₅₀ values with Hammett σ constants (Br: σ = 0.23) to quantify electronic effects .
Table 2 : Example SAR Data for Bromine Analogs
| Substituent | IC₅₀ (μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Br | 0.45 | 3.2 | 0.12 |
| Cl | 1.8 | 2.9 | 0.28 |
| H | >10 | 2.5 | 0.45 |
Q. What analytical techniques are critical for detecting impurities during scale-up synthesis?
Q. How do researchers validate the stability of this compound under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS.
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradants .
- Key Finding : The bromine substituent enhances stability vs. chloro analogs (t₁/₂: 48h vs. 12h in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
